molecular formula C22H34N2O3 B6099551 (3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Cat. No.: B6099551
M. Wt: 374.5 g/mol
InChI Key: QOEBUFDVHXSBEG-NHCUHLMSSA-N
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Description

(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps, including:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyl group: This step may involve selective hydroxylation reactions.

    Attachment of the cyclopentyloxyphenyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of specific receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[(2-phenylmethyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
  • (3R,4R)-1-[(2-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Uniqueness

(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is unique due to the presence of the cyclopentyloxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c25-18-9-13-24(14-10-18)20-11-12-23(16-21(20)26)15-17-5-1-4-8-22(17)27-19-6-2-3-7-19/h1,4-5,8,18-21,25-26H,2-3,6-7,9-16H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEBUFDVHXSBEG-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CN3CCC(C(C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=CC=C2CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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